molecular formula C21H16N2 B11834084 9-(Indolin-1-yl)acridine CAS No. 139117-65-0

9-(Indolin-1-yl)acridine

Cat. No.: B11834084
CAS No.: 139117-65-0
M. Wt: 296.4 g/mol
InChI Key: FKDHSDZFGYVALC-UHFFFAOYSA-N
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Description

9-(Indolin-1-yl)acridine is a synthetic chemical compound that incorporates two pharmacologically significant moieties: the acridine ring and the indoline scaffold. The acridine core is well-established in scientific literature for its ability to intercalate into DNA, which can lead to cell cycle arrest and apoptosis. This mechanism makes acridine derivatives a subject of interest in anticancer research, particularly for investigating their effects on enzymes like topoisomerase and telomerase . Furthermore, acridine-based structures have been explored as inhibitors for cholinesterases, which are key targets in neurodegenerative disease research . The indoline component of the molecule adds another dimension of research potential. Indoline derivatives are known to exhibit a wide range of biological activities. Research has shown that compounds featuring the indolin-1-yl group can act as potent and selective norepinephrine reuptake inhibitors (NRIs), which are relevant for studying neurological pathways and pain management . The indoline scaffold is also frequently investigated in the context of anticancer, antibacterial, and anti-inflammatory activities . The fusion of these two privileged structures in this compound creates a novel hybrid compound, providing researchers with a versatile tool for probing multiple biological targets and developing new therapeutic leads. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139117-65-0

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

9-(2,3-dihydroindol-1-yl)acridine

InChI

InChI=1S/C21H16N2/c1-6-12-20-15(7-1)13-14-23(20)21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h1-12H,13-14H2

InChI Key

FKDHSDZFGYVALC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 9-(Indolin-1-yl)acridine Core

The formation of the this compound scaffold is achieved through several key synthetic approaches. These methods range from classical nucleophilic substitution reactions to modern catalytic and multicomponent strategies, each offering distinct advantages in terms of efficiency, atom economy, and reaction conditions.

Nucleophilic Substitution Reactions at the Acridine (B1665455) C-9 Position

A foundational and widely employed method for forging the bond between the indoline (B122111) and acridine moieties is the nucleophilic substitution reaction at the C-9 position of the acridine ring. The electron-deficient nature of the C-9 carbon makes it highly susceptible to attack by nucleophiles. pharmaguideline.com This reactivity is typically exploited by using a precursor such as 9-chloroacridine (B74977).

The synthesis involves the reaction of 9-chloroacridine with indoline. In this process, the nitrogen atom of the indoline acts as the nucleophile, displacing the chloride leaving group at the C-9 position of the acridine. This reaction is a direct and reliable route to forming the C-N bond that defines the this compound structure. nih.gov The general scheme for this reaction has been applied to a wide range of aromatic amines and hydroxyl compounds to produce various 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives. nih.gov For instance, 9-azidoacridine (B1194597) can be prepared through the nucleophilic substitution of 9-chloroacridine with sodium azide, highlighting the versatility of this precursor in forming various 9-substituted acridines. nih.gov

ReactantsProductConditionsReference
9-Chloroacridine, IndolineThis compoundVaries (often with base) nih.gov
9-Chloroacridine, Ar-NH₂9-Anilinoacridine derivativesVaries nih.gov
9-Chloroacridine, Sodium Azide9-AzidoacridineDry conditions nih.gov

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, reduction of waste, and ability to construct complex molecules from simple starting materials in a single operation. ynu.edu.cn Several one-pot approaches have been developed for the synthesis of acridine derivatives, which could be adapted for the synthesis of this compound. nih.govnih.gov

These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound (like dimedone), and a nitrogen source (such as ammonium (B1175870) acetate (B1210297) or an amine). nih.gov For example, a four-component cyclocondensation of dimedone, aromatic aldehydes, and ammonium acetate has been used to synthesize 9-aryl-hexahydro-acridine-1,8-diones. nih.gov Another study reports a one-pot, three-component method for preparing various acridine-1,8(2H,5H)-dione derivatives. nih.gov While not explicitly producing this compound, these methods demonstrate the feasibility of constructing the acridine core and incorporating a nitrogen-containing component in a single step. The synthesis of spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives has been achieved via a four-component cyclocondensation, further illustrating the power of MCRs in linking acridine and indoline-related structures. researchgate.net

Catalytic Methods for Acridine-Indoline Linkage Formation

Catalysis offers pathways to form the acridine-indoline linkage with enhanced efficiency, selectivity, and sustainability. Both transition metals and nanomaterials have been successfully employed as catalysts in the synthesis of acridine-based compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high precision. mdpi.com Copper-catalyzed reactions, such as the Ullmann-Goldberg condensation, are particularly relevant for the synthesis of 9-aminoacridine (B1665356) derivatives. arabjchem.org This type of reaction involves coupling an aryl halide (like 9-chloroacridine) with an amine (like indoline) in the presence of a copper catalyst. A modified Ullmann-Goldberg reaction, for example, utilizes copper and copper oxide to synthesize N-phenylanthranilic acid, a precursor for 9-chloroacridine itself. arabjchem.org These principles can be extended to the direct coupling of indoline with 9-chloroacridine to form the target compound.

Reaction TypeCatalystReactantsRelevanceReference
Ullmann-GoldbergCoppero-chlorobenzoic acid, aniline (B41778)Synthesis of acridine precursors arabjchem.org
C-N Cross-CouplingTransition MetalsAryl halides, AminesGeneral method for C-N bond formation mdpi.comnih.gov

In recent years, nanomaterials have gained significant attention as highly effective and reusable catalysts in organic synthesis. nih.govresearchgate.net Their large surface area and unique electronic properties often lead to enhanced catalytic activity. nanochemres.org For the synthesis of acridine derivatives, a hybrid nanomaterial composed of acid-functionalized multi-walled carbon nanotubes and lanthanum oxide ((MWCNTs)-COOH/La2O3) has been reported as an efficient and reusable catalyst. nanochemres.org This catalyst facilitates the reaction of dimedone with amino compounds to produce acridine derivatives in good yields under mild conditions. nanochemres.org The use of such heterogeneous nanocatalysts is environmentally friendly as they can be easily separated from the reaction mixture and reused multiple times without a significant loss of efficiency. nih.gov

Derivatization and Structural Modification of this compound

Once the core this compound structure is synthesized, it can serve as a scaffold for further chemical modifications. Derivatization allows for the fine-tuning of the molecule's properties by introducing various functional groups onto either the acridine or the indoline ring systems.

The 9-aminoacridine scaffold is amenable to a variety of derivatization reactions. google.com For example, electrophilic substitution reactions can introduce substituents at various positions on the acridine's benzenoid rings. pharmaguideline.com The nitrogen atom of the indoline moiety can also be a site for further reactions, although in this compound it is already part of the link to the acridine core. Modifications would typically target the aromatic rings of either heterocycle. For instance, various 9-anilinoacridine derivatives have been synthesized by reacting 9-chloroacridine with differently substituted anilines, demonstrating that substituents can be incorporated prior to the key C-N bond-forming step. nih.govarabjchem.org This approach allows for the creation of a library of compounds with diverse structural features, starting from substituted indolines or substituted 9-chloroacridines. researchgate.netarabjchem.org

Parent CompoundModification StrategyResulting DerivativesReference
9-ChloroacridineReaction with substituted anilinesSubstituted 9-anilinoacridines nih.govarabjchem.org
Spiro[acridine-9,2′-indoline]Further reactions on the scaffoldVaried spiro compounds researchgate.net

Peripheral Functionalization Strategies

To explore the structure-activity relationships and fine-tune the physicochemical properties of this compound, functional groups can be introduced on either the acridine or the indoline ring systems.

Functionalization of the Acridine Core: The acridine moiety can be substituted at various positions prior to the coupling reaction. For instance, substituted anilines and benzoic acid derivatives can be employed in the Bernthsen acridine synthesis to yield acridines with peripheral functionalities. Common substitutions include the introduction of methoxy (B1213986), chloro, or nitro groups, which can influence the electronic properties and steric profile of the final molecule.

Functionalization of the Indoline Moiety: The indoline ring offers several sites for functionalization. The benzene (B151609) ring of indoline can be functionalized using standard electrophilic aromatic substitution reactions. Furthermore, the heterocyclic part of the indoline can also be modified, for example, at the C2 or C3 positions, allowing for the introduction of a wide range of substituents.

Introduction of Substituents for Tunable Properties

The introduction of specific substituents onto the this compound scaffold is a key strategy for modulating its electronic and photophysical properties. The electron-donating or electron-withdrawing nature of these substituents can significantly impact the molecule's absorption and emission characteristics, as well as its potential for various applications.

The table below illustrates the potential effects of different substituents on the properties of a hypothetical this compound derivative.

Substituent PositionSubstituent TypeExpected Effect on Properties
Acridine RingElectron-donating (e.g., -OCH3)Red-shift in absorption/emission spectra, increased quantum yield
Acridine RingElectron-withdrawing (e.g., -NO2)Blue-shift in absorption/emission spectra, potential for quenching of fluorescence
Indoline Ring (Benzene)Electron-donating (e.g., -CH3)Enhanced electron density on the indoline nitrogen, potential red-shift
Indoline Ring (Benzene)Electron-withdrawing (e.g., -Cl)Reduced electron density on the indoline nitrogen, potential blue-shift

These predictions are based on established principles of physical organic chemistry and observations from related classes of compounds. rsc.orgnih.gov The actual effects would need to be confirmed through experimental studies.

Mechanistic Investigations of Synthetic Pathways

The key synthetic step in the formation of this compound from 9-chloroacridine and indoline is a nucleophilic aromatic substitution (SNA_r) reaction. The generally accepted mechanism for this type of reaction proceeds through a two-step addition-elimination pathway.

In the first step, the nucleophilic nitrogen atom of the indoline molecule attacks the electron-deficient C9 carbon of the 9-chloroacridine. This attack leads to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the central ring of the acridine core and the presence of a negative charge delocalized over the acridine system.

The presence of the nitrogen atom within the acridine ring system contributes to the electrophilicity of the C9 position, making it susceptible to nucleophilic attack. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate.

Catalyzed reactions, such as the Buchwald-Hartwig amination, proceed through a different mechanistic cycle involving oxidative addition, ligand exchange, and reductive elimination steps at a palladium center. These catalyzed pathways offer an alternative, often more efficient, route to the desired product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) analysis of 9-(Indolin-1-yl)acridine provides detailed information about the chemical environment of each proton in the molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals characteristic signals for the aromatic protons on both the acridine (B1665455) and indoline (B122111) ring systems, as well as the aliphatic protons of the indoline moiety.

The aromatic region of the spectrum is notably complex, displaying a series of multiplets corresponding to the twelve aromatic protons. Protons on the acridine core typically appear at lower field (higher ppm values) due to the deshielding effect of the fused aromatic rings. Specifically, the protons at positions 1, 8, 4, and 5 of the acridine ring system are expected to resonate at distinct chemical shifts, often as doublets or triplets, with coupling constants that reveal their spatial relationships to neighboring protons. The protons on the indoline's benzene (B151609) ring also contribute to this region.

The aliphatic protons of the indoline ring give rise to more shielded signals. The two methylene (B1212753) groups (-CH₂-) of the five-membered ring typically appear as distinct triplets, a result of spin-spin coupling with each other. These signals are crucial for confirming the presence and integrity of the indoline substituent.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
Data not available in search results

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each of the 21 carbon atoms. The carbons of the acridine ring system are expected to appear in the aromatic region, typically between 120 and 150 ppm. The quaternary carbons, such as C-9 and the bridgehead carbons of the acridine core, often have unique chemical shifts that are vital for unambiguous assignment. The carbons of the indoline moiety, including the aromatic carbons and the two aliphatic methylene carbons, will also have characteristic resonances. The aliphatic carbons are significantly more shielded and appear at a much higher field (lower ppm).

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Data not available in search results

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its monoisotopic mass. The fragmentation pattern can provide valuable structural information, often showing cleavage that results in stable fragments corresponding to the acridine and indoline portions of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound (C₂₁H₁₆N₂), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million).

Table 3: HRMS Data for this compound (C₂₁H₁₆N₂)

Parameter Value
Calculated Mass [M+H]⁺ Data not available in search results

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring systems would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. The C-N stretching vibration associated with the link between the indoline nitrogen and the acridine ring would also be present. The absence of an N-H stretching band would confirm the substitution at the indoline nitrogen.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
Data not available in search results Aromatic C-H Stretch Ar-H
Aromatic C=C Stretch C=C
Aliphatic C-H Stretch C-H

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

For crystalline solids, X-ray Diffraction (XRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal XRD study of this compound would provide detailed information on bond lengths, bond angles, and torsional angles. It would also reveal the crystal system, space group, and unit cell dimensions. This data offers an unambiguous confirmation of the molecular structure and provides insights into intermolecular interactions, such as pi-stacking, which governs the packing of molecules in the crystal lattice.

Table 5: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available in search results
Space Group Data not available in search results
Unit Cell Dimensions Data not available in search results
Bond Lengths (Å) Data not available in search results

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govbnmv.ac.in It is frequently employed to determine the optimized geometry and electronic properties of acridine (B1665455) derivatives. researchgate.nettandfonline.com The process involves finding the lowest energy state of the molecule, which corresponds to its most stable three-dimensional structure. This optimization is a prerequisite for further, more detailed computational analysis. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller gap generally indicates a molecule that is more reactive and can be more easily excited. bnmv.ac.in For acridine derivatives, FMO analysis helps to understand their potential as electron donors or acceptors, which is relevant to their mechanism of action, for instance, in DNA intercalation. nih.gov

Charge Distribution and Transfer Studies

Understanding how charge is distributed across a molecule and how it can be transferred is fundamental to predicting its behavior. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov Studies on charge transfer within acridine-based molecules are essential for explaining their spectroscopic properties and their interactions with other molecules, such as DNA base pairs. nih.gov

Prediction of Spectroscopic Properties (e.g., Absorption Maxima)

Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. acs.org By calculating the energies of electronic transitions from the ground state to various excited states, researchers can predict the absorption maxima (λmax). These theoretical predictions can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions involved. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations allow researchers to study the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like DNA or a protein. pnas.orgcore.ac.uk For acridine derivatives, MD simulations are invaluable for studying the dynamics of DNA intercalation, revealing how the molecule fits between base pairs and the nature of the non-covalent interactions that stabilize the complex. researchgate.net

Analysis of Tautomerism and Isomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Acridine derivatives, particularly 9-aminoacridines, can exist in different tautomeric forms (amino and imino forms). nih.govresearchgate.netuniver.kharkov.ua Computational methods can be used to calculate the relative energies and stabilities of these different tautomers in various environments. nih.govacs.org This analysis is crucial because different tautomers can have distinct biological activities and physicochemical properties. mdpi.comacs.org

Structure-Property Relationships Derived from Computational Models

A key goal of computational chemistry is to establish clear relationships between the structure of a molecule and its properties (QSPR/QSAR - Quantitative Structure-Property/Activity Relationship). tandfonline.com By calculating various electronic and structural descriptors for a series of related compounds, such as acridine derivatives, and correlating them with experimentally determined properties (e.g., DNA binding affinity, biological activity), predictive models can be built. researchgate.nettandfonline.com These models are instrumental in the rational design of new molecules with enhanced or specific desired properties.

Photophysical and Photochemical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a molecule. This provides information about the electronic transitions within the molecule. For acridine (B1665455) and its derivatives, the absorption spectra are characterized by bands corresponding to π→π* transitions within the aromatic system.

Absorption Maxima and Band Assignments (e.g., π→π transitions)*

Specific data on the absorption maxima (λmax) and the assignment of electronic transition bands for 9-(Indolin-1-yl)acridine were not found in the publicly available literature from the conducted searches. Typically, the spectra of acridine derivatives show distinct bands in the UV and visible regions, which are assigned to π→π* transitions of the acridine core. The substitution at the 9-position with an indolinyl group is expected to influence the position and intensity of these bands due to electronic interactions between the two heterocyclic systems.

Solvent Effects on Absorption (Solvatochromism)

Detailed experimental studies on the solvatochromism of this compound, which involves changes in the position, intensity, and shape of the absorption bands with varying solvent polarity, could not be located in the searched scientific literature. Such studies are valuable for understanding the nature of the electronic ground and excited states of a molecule and their interaction with the solvent environment. Fluorophores with donor-π-acceptor (D-π-A) structures, for instance, often exhibit strong solvatochromic properties. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a key method for investigating the emissive properties of molecules after they absorb light. It provides data on emission wavelengths, the efficiency of the fluorescence process (quantum yield), the difference between absorption and emission maxima (Stokes shift), and the duration of the excited state (luminescence lifetime).

Emission Maxima and Quantum Yield Determination

Specific experimental data for the fluorescence emission maxima and the fluorescence quantum yield (Φf) of this compound are not available in the reviewed literature. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many acridine derivatives, this value is highly dependent on the molecular structure and the solvent environment. researchgate.netnih.gov

Stokes Shift Analysis

An analysis of the Stokes shift for this compound could not be performed as no specific absorption and emission maxima data were found. The Stokes shift, the difference in wavelength or frequency between the absorption maximum and the emission maximum, is an important characteristic of a fluorescent molecule. Large Stokes shifts are often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratios. nih.govnih.gov

Luminescence Lifetime Measurements

Information regarding the luminescence (or fluorescence) lifetime (τf) of this compound is not present in the available scientific sources. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can be affected by various quenching processes. For related acridine compounds, lifetimes can vary significantly depending on factors like pH and binding to other molecules. nih.govresearchgate.net

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the photophysical and photochemical properties of the compound This compound .

Detailed searches for data pertaining to its Aggregation-Induced Emission (AIE), Aggregation-Caused Quenching (ACQ), intermolecular interactions such as π-π stacking and hydrogen bonding, and any photoinduced electron or energy transfer processes have yielded no relevant results.

Consequently, the article focusing on these specific properties of this compound as outlined in the request cannot be generated at this time. Further experimental research would be required to elucidate these characteristics.

Applications in Materials Science and Optoelectronics

Organic Semiconductor Materials Development

The development of novel organic semiconductors is crucial for advancing flexible and low-cost electronic devices. Acridine (B1665455) derivatives, in general, are recognized for their utility in organic electronics due to their rigid, planar structure which can facilitate intermolecular interactions and charge transport. The incorporation of an indoline (B122111) group at the 9-position of the acridine core is a strategic approach to modulate the electronic properties of the resulting molecule, making it a candidate for semiconductor applications.

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the hole-transporting material (HTM) is a critical component for achieving high efficiency and stability. The primary role of the HTM is to efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode.

While specific research on 9-(Indolin-1-yl)acridine as an HTM is not extensively detailed, studies on closely related acridine-based compounds provide significant insights. For instance, an acridine-based HTM designated as ACR-TPA has demonstrated performance comparable to the widely used spiro-MeOTAD. rsc.orgepfl.chskku.edu A device utilizing ACR-TPA achieved a power conversion efficiency (PCE) of 16.42%, which is on par with the 16.26% efficiency of a spiro-MeOTAD-based device under the same configuration. epfl.chskku.edu The hole mobility of ACR-TPA was measured at 3.08 × 10⁻³ cm² V⁻¹ s⁻¹, slightly higher than that of spiro-MeOTAD (2.63 × 10⁻³ cm² V⁻¹ s⁻¹). rsc.orgepfl.chskku.edu These findings suggest that the acridine core, as found in this compound, is a viable foundation for designing efficient and cost-effective HTMs for high-performance PSCs.

MaterialHole Mobility (cm² V⁻¹ s⁻¹)HOMO Level (eV)Power Conversion Efficiency (PCE) (%)
ACR-TPA 3.08 × 10⁻³-5.0316.42
spiro-MeOTAD 2.63 × 10⁻³-4.9716.26

Components in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, acridine derivatives have been extensively explored for their use in various layers of the device stack, particularly in the emissive layer. The electronic properties of these compounds can be finely tuned to achieve desired emission colors, high efficiencies, and long operational lifetimes.

Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the host material plays a pivotal role. A suitable host must have a high triplet energy to confine the excitons on the phosphorescent guest emitter, as well as good charge carrier mobility to ensure a balanced charge flux within the emissive layer. mdpi.com The 9,10-dihydroacridine (B10567) framework is known to be a critical component in materials designed for highly efficient blue OLEDs, serving as both a host and a hole transport material. researchgate.net Acridine-based materials are investigated as hosts due to their high thermal stability and appropriate energy levels. mdpi.comresearchgate.net For example, two acridine-based materials, TPA-2ACR and PhCAR-2ACR, have been synthesized and shown to be effective as both hole-transporting and host materials in yellow PhOLEDs. mdpi.com

Tuning Emissive Characteristics for Enhanced Electroluminescence

The chemical structure of acridine derivatives allows for the tuning of their emissive properties. By fusing naphthalene (B1677914) with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) core, researchers have developed deep-blue emitters with high color purity suitable for ultra-high-definition displays. rsc.org This structural modification helps to inhibit molecular vibrations, leading to narrowband emission spectra. rsc.org Furthermore, introducing different donor and acceptor groups to the acridine core can modulate the excited state characteristics and carrier mobilities. rsc.org The flexibility of the acridine moiety can lead to a more distorted excited state geometry, which influences the emission spectrum. beilstein-journals.org This principle allows for the rational design of molecules like this compound to target specific emissive characteristics for enhanced electroluminescence in OLED devices.

Dye-Sensitized Systems (e.g., Dye-Sensitized Solar Cells, DSSCs)

Dye-sensitized solar cells represent another important class of photovoltaic devices where organic molecules play a central role as light absorbers. The indoline moiety, a key component of this compound, is a well-established building block for efficient sensitizer (B1316253) dyes in DSSCs. nih.gov Indoline dyes are known for their strong light absorption properties and effective electron injection into the semiconductor electrode (typically TiO₂). rsc.org

Development of Light-Activated Materials

The inherent photosensitivity of the acridine nucleus makes its derivatives, including this compound, candidates for the development of various light-activated materials. The ability of the acridine ring to intercalate into DNA and its fluorescent properties have led to its use in biological probes and potential photodynamic therapy agents. google.com The core structure is of significant interest in medicinal chemistry for applications in anticancer and antimalarial treatments due to its interaction with biological targets upon activation. google.com This fundamental photo-activity can be harnessed in materials science to create photo-responsive polymers, surfaces, or molecular switches, where light is used as an external stimulus to trigger a specific function or change in material properties.

Lack of Specific Research Data on this compound for Chemosensing Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the chemical compound This compound within the context of chemosensing and biosensing applications as outlined in the requested article structure.

Searches were conducted to identify studies related to the design principles, recognition mechanisms, and sensing modalities of this compound for the selective detection of metal ions (such as Zn²⁺), anions (including fluoride (B91410) and cyanide), and other analytes like hypochlorite (B82951) (ClO⁻). Furthermore, inquiries were made into its use as a fluorescent probe for cellular imaging.

The search results yielded information on the broader class of acridine-based and indole-based fluorescent chemosensors, detailing their applications in detecting various ions and molecules. For instance, different acridine derivatives have been successfully developed and studied for the detection of metal ions like Fe³⁺, Ni²⁺, and Zn²⁺, as well as for sensing hypochlorite. Similarly, various indole-based sensors have been explored for their sensing capabilities.

Chemosensing and Biosensing Applications

Fluorescent Probes for Cellular Imaging (Research Applications)

Without specific data on the photophysical properties, binding mechanisms, selectivity, and sensitivity of 9-(Indolin-1-yl)acridine towards the mentioned analytes, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Constructing such an article would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, the requested article focusing solely on the chemosensing and biosensing applications of This compound cannot be generated at this time due to the lack of available research on this specific compound in the specified fields.

Structure Activity Relationship Sar Studies in Non Biological Contexts

Influence of Indoline (B122111) Moiety Substitution on Properties

The indoline moiety, acting as an electron-donating group, significantly influences the electronic and photophysical properties of the 9-(Indolin-1-yl)acridine scaffold. The nature and position of substituents on the indoline ring can modulate these properties in a predictable manner, offering a pathway to fine-tune the molecule for specific applications.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the indoline ring alters the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, appending strong EDGs, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), at the 5- or 6-position of the indoline ring enhances the electron density of the nitrogen atom, leading to a more pronounced ICT from the indoline to the acridine (B1665455) core. This enhanced ICT typically results in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, the incorporation of EWGs, such as nitro (-NO₂) or cyano (-CN), would be expected to decrease the electron-donating ability of the indoline nitrogen, leading to a hypsochromic (blue) shift.

A systematic study of substituted indoles reveals that modifications to the pyrrole (B145914) ring, a core component of indoline, affect the energies of the ¹Lₐ and ¹Lₑ transitions in a correlated manner. rsc.org This suggests that even simple alkyl substitutions on the indoline ring of this compound could systematically alter its photophysical properties.

Substituent on IndolineExpected Effect on ICTExpected Spectral Shift
Electron-Donating Group (e.g., -OCH₃)IncreaseBathochromic (Red Shift)
Electron-Withdrawing Group (e.g., -NO₂)DecreaseHypsochromic (Blue Shift)
Alkyl GroupMinor IncreaseMinor Bathochromic Shift

Impact of Acridine Core Modification on Electronic and Optical Behavior

Modifications to the acridine core of this compound provide another avenue for tailoring its electronic and optical properties. The acridine ring system is a versatile platform that can be functionalized at various positions, with substitutions at the 2-, 4-, 5-, and 7-positions being particularly influential. mdpi.commdpi.com

Introducing EDGs or EWGs on the acridine core directly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, sulfonation of the acridine ring, which introduces sulfonic acid groups (-SO₃H), is known to induce a bathochromic shift in the absorption maximum. mdpi.com The extent of this shift can be controlled by the degree of sulfonation, with polysulfonated derivatives exhibiting more significant red shifts. mdpi.com

Furthermore, the introduction of substituents with electron-donating properties into the acridine ring can lead to an increase in electron density, which in turn can influence the interactions crucial for the molecule's photophysical behavior. mdpi.com Theoretical studies on acridine-9-N-methacrylamide have shown that substitution at the 9-position can inhibit intramolecular charge transfer, leading to a large fluorescence quantum yield. researchgate.net This suggests that modifications to the acridine core, in conjunction with the 9-(indolin-1-yl) substituent, can be a powerful tool for developing highly fluorescent materials.

Modification on Acridine CoreExpected Effect on HOMO/LUMOExpected Spectral Shift
Electron-Donating GroupRaise HOMO EnergyBathochromic (Red Shift)
Electron-Withdrawing GroupLower LUMO EnergyBathochromic (Red Shift)
Increased ConjugationDecrease HOMO-LUMO GapBathochromic (Red Shift)

Correlation of Molecular Structure with Sensing Performance

The inherent fluorescence of the acridine scaffold makes this compound and its derivatives promising candidates for the development of fluorescent chemosensors. rsc.orgnih.govresearchgate.net The sensing mechanism often relies on the modulation of the ICT process upon interaction with a specific analyte.

The design of an effective fluorescent sensor based on this scaffold involves the strategic incorporation of a recognition unit (receptor) that can selectively bind to the target analyte. This binding event should then trigger a discernible change in the photophysical properties of the molecule, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). researchgate.netnih.gov

For instance, a derivative of this compound could be functionalized with a receptor containing heteroatoms like nitrogen or oxygen, capable of coordinating with metal ions. Upon binding to a metal ion, the electronic properties of the receptor would be altered, which in turn would affect the ICT from the indoline moiety to the acridine core, leading to a change in the fluorescence signal. The sensitivity and selectivity of the sensor are directly correlated with the binding affinity and specificity of the receptor for the target analyte. For example, a novel acridine-based fluorescent chemosensor showed notable fluorescence quenching in the presence of ClO⁻. nih.gov

Structural FeatureRole in SensingDesired Property for High Performance
Indoline MoietyElectron Donor (Signal Transducer)Strong electron-donating ability for significant ICT
Acridine CoreFluorophoreHigh fluorescence quantum yield
Recognition UnitAnalyte Binding SiteHigh selectivity and affinity for the target analyte

Relationship between Structural Planarity and Materials Properties

The planarity of the acridine ring system is a critical factor that governs its intermolecular interactions and, consequently, its solid-state properties and suitability for various material applications. mdpi.comstlawu.edunih.gov Acridine and its derivatives are known to form various polymorphic crystal structures, highlighting the influence of molecular packing. researchgate.net

Deviations from planarity can disrupt the π-π stacking interactions that are crucial for efficient charge transport in organic electronic devices. The introduction of bulky substituents at the 9-position of the acridine ring can induce steric hindrance, forcing the substituent to be out of plane with the acridine core. This has been observed in the crystal structure of some 9-substituted acridines.

PropertyInfluence of Increased PlanarityRationale
Charge TransportEnhancedFacilitates efficient π-π stacking
Thermal StabilityIncreasedAllows for more efficient crystal packing and stronger intermolecular forces
Melting PointIncreasedStronger intermolecular forces require more energy to overcome

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of 9-aminoacridine (B1665356) derivatives provide a foundation, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 9-(indolin-1-yl)acridine and its analogues. mdpi.com Current strategies often involve the nucleophilic substitution of 9-chloroacridine (B74977) with the desired amine.

Emerging methodologies may include:

One-Pot Reactions: The development of one-pot, multi-component reactions could streamline the synthesis process, reducing waste and improving yields. For instance, procedures that combine isatin, dimedone, and aniline (B41778) derivatives to create spiro[acridine-9,3'-indoline] structures suggest that complex acridine-indoline hybrids can be assembled efficiently. researchgate.net A similar one-pot strategy could be envisioned for the direct synthesis of this compound.

Greener Solvents: A shift towards using more environmentally benign solvent systems, such as aqueous ethanol, is a key trend. researchgate.net Research into the solubility and reactivity of this compound precursors in such solvents could lead to more sustainable synthetic protocols.

Catalyst Development: The exploration of novel catalysts, potentially moving away from traditional copper catalysts used in Ullmann-type reactions, could offer milder reaction conditions and broader substrate scope. This includes investigating metal-free catalytic systems to avoid potential contamination of the final product with residual metals.

A comparative table of potential synthetic approaches is presented below.

MethodologyPotential AdvantagesKey Challenges
Modified Ullmann-Goldberg Reaction Established procedure for 9-aminoacridines. Often requires high temperatures and copper catalysts.
One-Pot Multi-Component Synthesis Increased efficiency, reduced waste. researchgate.netRequires careful optimization of reaction conditions.
Microwave-Assisted Synthesis Rapid reaction times, potential for higher yields.Scale-up can be challenging; requires specialized equipment.
Metal-Free Catalysis Avoids heavy metal contamination, milder conditions.Catalyst development and optimization are needed.

Advanced Computational Design and Prediction of Derivatives

Computational chemistry is set to play a pivotal role in accelerating the discovery of novel this compound derivatives with tailored properties. By employing advanced computational techniques, researchers can predict the electronic, photophysical, and biological properties of yet-to-be-synthesized molecules, thereby guiding synthetic efforts toward the most promising candidates. rsc.org

Key areas for computational exploration include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to model the ground and excited state properties of this compound. This allows for the prediction of absorption and emission spectra, the nature of electronic transitions (e.g., charge transfer), and the influence of different substituents on these properties.

Molecular Docking and Dynamics: For potential biological applications, computational studies can simulate the interaction of this compound derivatives with specific biological targets, such as DNA or enzymes like topoisomerase. nih.govresearchgate.net This can help in designing derivatives with enhanced binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate molecular structure with observed activity, researchers can identify key structural features that govern the performance of these compounds, enabling the rational design of more potent derivatives. nih.gov

Integration into Hybrid Functional Materials

The distinct electronic and photophysical properties expected from the this compound scaffold make it an attractive candidate for incorporation into advanced hybrid functional materials. The planar acridine (B1665455) moiety is known for its ability to intercalate into DNA and participate in π-π stacking interactions, while the indoline (B122111) group can be functionalized to tune solubility and facilitate covalent linkage to other materials. researchgate.net

Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): The potential for tunable fluorescence makes acridine derivatives interesting for use as emitters or host materials in OLEDs. The specific properties of this compound would need to be investigated to determine its suitability for such applications.

Photosensitizers: Acridine derivatives are known to act as photosensitizers. researchgate.net The this compound core could be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create heterogeneous photosensitizers for applications in photodynamic therapy or photocatalysis.

Nanoparticle Conjugates: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica, or quantum dots) could create hybrid materials with combined functionalities, such as targeted imaging and therapy.

Development of Multi-Analyte Sensing Platforms

The development of sensors capable of detecting multiple analytes simultaneously is a growing area of research. nih.gov The fluorescence properties of the acridine core are often sensitive to the local environment, making it a promising component for chemical sensors. The this compound structure could be engineered into sophisticated multi-analyte sensing platforms.

Potential strategies include:

Ratiometric Fluorescent Probes: By designing derivatives where the emission profile (e.g., the ratio of intensities at two different wavelengths) changes in response to different analytes, it may be possible to create sensors that provide quantitative and highly sensitive detection.

Sensor Arrays: A series of this compound derivatives, each with slightly different substituents and therefore different sensitivities to a range of analytes, could be incorporated into an array. The combined response pattern of the array, analyzed using chemometric methods, could be used to identify and quantify multiple components in a complex mixture. nih.gov

Integration with Nanomaterials: Combining this compound with nanomaterials like graphene oxide or carbon nanotubes could lead to synergistic effects, such as enhanced sensitivity through fluorescence resonance energy transfer (FRET) or other quenching mechanisms.

Fundamental Studies on Excited State Dynamics

A deep understanding of the excited state dynamics of this compound is crucial for rationally designing molecules for applications in photonics and sensing. The linkage of the acridine and indoline chromophores raises fundamental questions about intramolecular energy and charge transfer processes.

Key research avenues include:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to probe the initial events following photoexcitation on timescales from femtoseconds to nanoseconds. This would allow for the direct observation of processes such as intersystem crossing, internal conversion, and intramolecular charge transfer (ICT) between the indoline donor and the acridine acceptor.

Solvatochromism Studies: Investigating the absorption and emission properties of this compound in a range of solvents with varying polarity can provide insight into the nature of the excited states. A large Stokes shift that increases with solvent polarity would be strong evidence for a charge-transfer character in the emitting state. uniroma1.it

Influence of Molecular Conformation: The twisting motion around the C9-N bond connecting the acridine and indoline units can significantly influence the deactivation pathway of the excited state. researchgate.net High-viscosity solvents or structural modifications that restrict this rotation could be used to study how conformational dynamics affect the fluorescence quantum yield and lifetime. The excited-state lifetime of the parent acridine molecule is known to be very short, but this can be substantially increased upon interaction with other molecules, a phenomenon that may be relevant for the this compound derivative. nih.gov

Photophysical ProcessExperimental TechniqueInformation Gained
Intramolecular Charge Transfer (ICT) Solvatochromism Studies, Transient AbsorptionCharacterization of charge-separated states.
Intersystem Crossing (ISC) Phosphorescence, Time-Resolved SpectroscopyRate of triplet state formation.
Internal Conversion (IC) Fluorescence Quantum Yield MeasurementsEfficiency of non-radiative decay pathways.
Conformational Relaxation Viscosity-dependent lifetime studiesRole of molecular motion in excited-state decay.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-(Indolin-1-yl)acridine, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions, where 9-chloroacridine derivatives react with indoline under controlled conditions. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) enhance regioselectivity at the 9-position . Solvent choice (e.g., DMF or THF) and temperature optimization (60–80°C) are critical for yield improvement. Post-reaction purification via column chromatography or recrystallization in ethanol is recommended .
  • Data : Typical yields range from 45% to 70%, depending on substituent compatibility and reaction time (6–24 hours) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substitution patterns and indoline-acridine linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺: ~299.15 g/mol). HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • Data : Key NMR shifts include aromatic protons at δ 7.8–8.5 ppm and indoline NH at δ 5.2–5.6 ppm .

Q. How does the electronic structure of this compound influence its reactivity in further functionalization?

  • Methodology : The electron-deficient acridine core directs electrophilic attacks to the indoline moiety. Computational studies (DFT) predict reactive sites, while experimental validation via bromination or nitration reactions confirms regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of isomeric byproducts during this compound synthesis?

  • Methodology : Mechanistic studies using HPLC-MS and kinetic isotope effects reveal that intermediates like Z-17 (from perfluoroalkylacridine synthesis) undergo electrocyclization during workup, leading to isomerization . Optimizing reaction quenching (e.g., rapid cooling) minimizes byproduct formation.
  • Data : Isomer ratios (Z:E) range from 3:1 to 1:1 under varying oxygen exposure .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of acridine derivatives be resolved?

  • Methodology : Conduct dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli) to establish structure-activity relationships (SAR). Compare intercalation efficiency via DNA melting curves or fluorescence displacement assays .
  • Data : IC₅₀ values for anticancer activity often fall below 10 µM, while MICs for antimicrobial effects range from 25–100 µg/mL .

Q. What strategies mitigate photodegradation of this compound in light-dependent applications (e.g., photodynamic therapy)?

  • Methodology : Incorporate electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position to stabilize the excited state. Use UV-vis spectroscopy to track degradation kinetics and LC-MS to identify photoproducts .

Methodological Best Practices

  • Experimental Design : Include controls for solvent effects and catalytic interference (e.g., blank reactions without Pd catalysts) .
  • Data Reporting : Use standardized units (e.g., µM for IC₅₀) and disclose purity metrics for reproducibility .
  • Conflict Resolution : Cross-validate NMR assignments with computational modeling (e.g., Gaussian 16) to resolve spectral ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.